molecular formula C14H13N3OS B2877274 2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one CAS No. 923700-50-9

2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one

Cat. No. B2877274
CAS RN: 923700-50-9
M. Wt: 271.34
InChI Key: AVDSTGPCMIXUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one” is a chemical compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3OS/c18-14-13-11(6-7-19-13)16-12(17-14)9-15-8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Predicted properties include a melting point of 231.12°C, a boiling point of 539.64°C, a density of 1.4 g/cm3, and a refractive index of n20D 1.71 .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Pokhodylo et al. (2015) developed a versatile and efficient method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4(3H)-ones, highlighting the compound's importance in organic synthesis due to their potential applications in medicinal chemistry and material science. This method does not require solvents and can produce derivatives with various substituents in high yields, demonstrating the compound's flexibility and utility in creating diverse molecular architectures (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

Anticancer Activity

Loidreau et al. (2020) synthesized bioisosteric analogues of thieno[3,2-d]pyrimidin-4-amines, envisioned as potent anticancer agents. These compounds exhibited inhibitory effects on human colorectal cancer cell proliferation, highlighting the therapeutic potential of thieno[3,2-d]pyrimidin-4-one derivatives in cancer treatment (Loidreau, Nourrisson, Fruit, Corbière, Marchand, & Besson, 2020).

Antimicrobial and Anti-inflammatory Agents

Research by Tolba et al. (2018) on new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents showed that the incorporation of different groups into the thieno[2,3-d]pyrimidine ring enhances its biological activities. These compounds displayed significant activity against fungi, bacteria, and inflammation, suggesting their potential as leads for developing new antimicrobial and anti-inflammatory drugs (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2000) designed and synthesized compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. The study demonstrates the potential of thieno[3,2-d]pyrimidin-4-one derivatives in cancer therapy by inhibiting critical enzymes involved in tumor cell proliferation (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

Green Synthetic Methods

Shyyka et al. (2020) explored green synthetic methods for pyrimidine core annulation, producing thieno[2,3-d]pyrimidinones with anticancer properties. This study highlights the environmental benefits of solvent-free reactions and the biological significance of these compounds in treating cancer (Shyyka, Pokhodylo, Palchykov, Finiuk, Stoika, & Obushak, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(benzylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14-13-11(6-7-19-13)16-12(17-14)9-15-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDSTGPCMIXUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC3=C(C(=O)N2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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